Guineesine

説明

特性

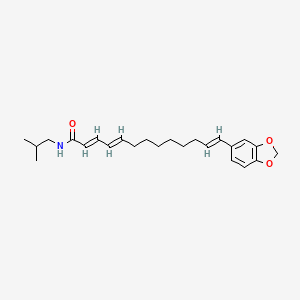

IUPAC Name |

(2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-20(2)18-25-24(26)14-12-10-8-6-4-3-5-7-9-11-13-21-15-16-22-23(17-21)28-19-27-22/h8,10-17,20H,3-7,9,18-19H2,1-2H3,(H,25,26)/b10-8+,13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMPOFBEYSSYDQ-AUVZEZIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/CCCCCC/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336042 | |

| Record name | Guineesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55038-30-7 | |

| Record name | Guineesine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055038307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guineesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUINEESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DK8DMU9JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Guineesine?

An In-Depth Technical Guide to the Mechanism of Action of Guineensine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guineensine, an N-isobutylamide alkamide isolated from species of the Piper genus (e.g., Piper nigrum), has emerged as a compound of significant pharmacological interest.[1][2] Its primary mechanism of action is the potent and selective inhibition of cellular endocannabinoid (eC) uptake, which distinguishes it from direct cannabinoid receptor agonists or inhibitors of endocannabinoid-degrading enzymes.[3][4] By blocking the reuptake of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), guineensine elevates the synaptic levels of these endogenous lipids, leading to enhanced activation of cannabinoid receptors and producing a range of cannabimimetic effects, including analgesia, anti-inflammatory activity, hypothermia, and catalepsy.[3][5] Furthermore, guineensine exhibits a polypharmacological profile, interacting with other central nervous system (CNS) targets, which may contribute to its complex in vivo effects.[5][6] This document provides a comprehensive technical overview of guineensine's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Endocannabinoid Uptake Inhibition

The principal molecular action of guineensine is the inhibition of the putative endocannabinoid membrane transporter (EMT), a process that facilitates the removal of AEA and 2-AG from the synaptic cleft into the postsynaptic neuron for subsequent degradation.[4][7]

Selectivity Profile

Guineensine's pharmacological value is underscored by its high selectivity. Unlike many other modulators of the endocannabinoid system (ECS), it does not significantly affect other key components of the ECS:

-

Enzyme Inhibition: It is a very weak inhibitor of the primary endocannabinoid degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[3][5] Activity-based protein profiling has confirmed no significant inhibition of other serine hydrolases.[3]

-

Receptor Binding: Guineensine does not directly bind to or activate cannabinoid receptors CB1 and CB2 at physiologically relevant concentrations.[4][7]

-

Intracellular Transport: It does not interfere with the function of fatty acid binding protein 5 (FABP5), a major cytoplasmic carrier for AEA.[3][7]

This selectivity for the uptake mechanism makes guineensine a valuable tool for studying the role of eC transport and a promising scaffold for developing novel therapeutics that enhance endogenous cannabinoid tone with potentially fewer side effects than direct-acting agonists.[3]

In Vivo Consequences of Uptake Inhibition

By inhibiting eC reuptake, guineensine indirectly potentiates cannabinoid receptor signaling. This leads to a classic "tetrad" of cannabimimetic effects in rodent models, which are characteristic of CB1 receptor activation:

-

Analgesia: Reduction in pain perception.[5]

-

Hypolocomotion: Decreased spontaneous movement.[3]

-

Catalepsy: A state of immobility and muscular rigidity.[3]

-

Hypothermia: A drop in core body temperature.[3]

Crucially, the analgesic and cataleptic effects of guineensine are blocked by the administration of rimonabant, a selective CB1 receptor antagonist, confirming that these effects are mediated by the enhanced action of endogenous cannabinoids on CB1 receptors.[3][5]

Signaling Pathway and Polypharmacology

Guineensine's primary action initiates a signaling cascade through the endocannabinoid system. However, evidence also points to interactions with other CNS targets, contributing to a broader pharmacological profile.

In addition to its effects on the ECS, guineensine has been shown to interact with several other CNS-related receptors, transporters, and channels.[5][8] A screening against 45 CNS targets revealed apparent interactions with the dopamine transporter (DAT), 5HT2A receptors, and sigma receptors.[5][6] These off-target activities may account for certain CB1-independent effects, such as the pronounced hypolocomotion observed in some studies, and contribute to its overall therapeutic and side-effect profile.[5][6] Weak inhibition of cyclooxygenase-2 (COX-2) has also been reported, which may contribute to its anti-inflammatory properties.[4][7]

Quantitative Data Summary

The potency and selectivity of guineensine have been quantified across various assays.

Table 1: In Vitro Activity of Guineensine

| Target | Assay Type | Cell Line / Preparation | Value | Reference(s) |

|---|---|---|---|---|

| eC Uptake | AEA Uptake Inhibition | U937 Cells | EC₅₀ = 290 nM | [3][5] |

| AEA Uptake Inhibition | U937 Cells | EC₅₀ = 288 nM | [4][7] | |

| AEA Uptake Inhibition | HMC-1 Cells | Potency Confirmed | [4] | |

| Degrading Enzymes | FAAH Inhibition | U937 Cell Homogenate | Weak (Significant at ≥10 µM) | [9] |

| COX-2 Inhibition | Purified Enzyme | IC₅₀ = 33 µM | [4][7] | |

| MAO Inhibition | In vitro | IC₅₀ = 139.2 µM | [1] | |

| Receptor Binding | CB1 Receptor Binding | Radioligand Assay | Kᵢ > 100 µM | [9] |

| | CB2 Receptor Binding | Radioligand Assay | Moderate Affinity |[2] |

Table 2: In Vivo Analgesic and Anti-inflammatory Activity of Guineensine

| Model | Effect Measured | Dose (i.p.) | Inhibition | Reference(s) |

|---|---|---|---|---|

| Formalin Test (Phase 1) | Acute Pain | 5.0 mg/kg | 66.1 ± 28.1% | [5][6] |

| Formalin Test (Phase 2) | Inflammatory Pain | 2.5 mg/kg | 95.6 ± 3.1% | [5][6] |

| Carrageenan-Induced Edema | Inflammation | 5.0 mg/kg | 50.0 ± 15.9% |[5][6] |

Key Experimental Protocols

The mechanism of action of guineensine was elucidated through a series of specific in vitro and in vivo experiments.

Bioactivity-Guided Identification Workflow

The discovery of guineensine as an eC uptake inhibitor followed a classic natural product screening workflow.

Endocannabinoid Cellular Uptake Assay

This assay is fundamental to determining guineensine's primary activity.

-

Objective: To measure the inhibition of anandamide (AEA) uptake into cells.

-

Cell Lines: Human monocytic U937 cells or human mast cell HMC-1 lines, which endogenously express components for eC transport.[2][3]

-

Methodology:

-

Cells are cultured and harvested to a concentration of approximately 1 x 10⁶ cells per sample.

-

Cells are pre-incubated with various concentrations of guineensine or a vehicle control.

-

Radiolabeled anandamide ([³H]-AEA) is added to the cell suspension to a final concentration of ~100 nM.

-

The uptake reaction proceeds for a short duration (e.g., 5 minutes) at 37°C.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the cells from the extracellular medium. The filters are washed with ice-cold buffer to remove non-internalized [³H]-AEA.

-

The radioactivity retained on the filters (representing intracellular [³H]-AEA) is quantified using liquid scintillation counting.

-

The concentration of guineensine that inhibits 50% of the [³H]-AEA uptake (EC₅₀) is calculated from the dose-response curve.[9]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay is used to confirm guineensine's selectivity over eC degradation.

-

Objective: To measure the inhibition of the hydrolysis of AEA by FAAH.

-

Preparation: Cell homogenates from U937 cells or mouse brain tissue are used as a source of FAAH enzyme.[3][9]

-

Methodology:

-

The cell/tissue homogenate is pre-incubated with guineensine or a known FAAH inhibitor (e.g., URB597) as a positive control.[9]

-

Radiolabeled [³H]-AEA is added to initiate the enzymatic reaction.

-

FAAH hydrolyzes [³H]-AEA into [³H]-ethanolamine and arachidonic acid.

-

After a set incubation period, the reaction is stopped, and the hydrophobic substrate ([³H]-AEA) is separated from the hydrophilic product ([³H]-ethanolamine) using liquid-liquid extraction (e.g., with chloroform/methanol).

-

The radioactivity in the aqueous phase, which corresponds to the amount of [³H]-ethanolamine produced, is measured by scintillation counting.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of guineensine.

-

In Vivo Cannabimimetic "Tetrad" Test

This is the standard behavioral model to assess central CB1 receptor activation in mice (e.g., BALB/c strain).[3]

-

Objective: To determine if guineensine produces CB1-mediated behavioral effects.

-

Methodology:

-

Administration: Mice are administered guineensine intraperitoneally (i.p.) at various doses (e.g., 2.5-10 mg/kg).

-

Locomotor Activity: Spontaneous activity is measured in an open-field arena by tracking the distance traveled over a set period.

-

Catalepsy: The time the mouse remains immobile with its forepaws placed on an elevated bar is measured (bar test).

-

Analgesia: Nociceptive threshold is measured using the tail-flick or hot-plate test, where the latency to withdraw from a thermal stimulus is recorded.

-

Body Temperature: Core body temperature is measured using a rectal probe.

-

Antagonist Confirmation: To confirm CB1 mediation, a separate group of mice is pre-treated with a CB1 antagonist like rimonabant before guineensine administration, and the tetrad effects are re-measured to observe any blockade.[3][5]

-

Conclusion and Future Directions

Guineensine's mechanism of action is primarily defined by its potent and selective inhibition of endocannabinoid uptake. This action elevates endogenous cannabinoid levels, leading to indirect activation of cannabinoid receptors and producing significant analgesic, anti-inflammatory, and other CNS effects. Its unique selectivity profile, distinguishing it from direct agonists and enzyme inhibitors, makes it an invaluable pharmacological tool and a promising lead compound.

Future research should focus on:

-

Identifying the specific endocannabinoid membrane transporter(s) that guineensine targets.

-

Exploring the structure-activity relationships of the guineensine scaffold to develop even more potent and selective uptake inhibitors.[3]

-

Further characterizing its polypharmacological profile to understand the contribution of off-target effects to its therapeutic potential and side effects.

-

Investigating its metabolic stability, oral bioavailability, and blood-brain barrier penetration to assess its viability as a clinical drug candidate.[5]

References

- 1. Guineesine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An Endocannabinoid Uptake Inhibitor from Black Pepper Exerts Pronounced Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica [mdpi.com]

- 9. researchgate.net [researchgate.net]

Guineensine as an Endocannabinoid Reuptake Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of guineensine, a naturally occurring N-isobutylamide found in plants of the Piper genus, and its role as a potent and selective endocannabinoid reuptake inhibitor (eCRI). By blocking the cellular uptake of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), guineensine indirectly stimulates cannabinoid receptors, leading to a range of cannabimimetic effects. This document details the quantitative data on guineensine's bioactivity, provides in-depth experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to Guineensine and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The primary components of the ECS include endocannabinoids (e.g., AEA and 2-AG), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Endocannabinoid signaling is terminated by cellular reuptake, a process that is not yet fully understood but is a key target for therapeutic intervention.

Guineensine, an N-isobutylamide isolated from Piper nigrum (black pepper) and other Piper species, has emerged as a novel nanomolar inhibitor of endocannabinoid uptake.[1][2] Its mechanism of action is distinct from that of FAAH or MAGL inhibitors, as it does not directly inhibit these enzymes at concentrations where it effectively blocks endocannabinoid transport.[1][2] This selectivity makes guineensine a valuable pharmacological tool for studying the endocannabinoid transport system and a promising lead compound for the development of novel therapeutics.

Quantitative Bioactivity of Guineensine

The following tables summarize the key quantitative data reported for guineensine's interaction with components of the endocannabinoid system and other relevant biological targets.

Table 1: Inhibition of Endocannabinoid Uptake

| Endocannabinoid | Cell Line | IC50 / EC50 (nM) | Reference |

| Anandamide (AEA) | U937 | 290 | [1][2] |

| Anandamide (AEA) | HMC-1 | 617 | |

| 2-Arachidonoylglycerol (2-AG) | U937 | Inhibition observed | [1][2] |

Table 2: Selectivity Profile

| Target | Assay Type | Activity | Concentration | Reference |

| FAAH | Enzyme Activity | Weak inhibition | IC50 ≈ 46.8 µM | |

| MAGL | Enzyme Activity | No significant inhibition | [1][2] | |

| CB1 Receptor | Radioligand Binding | No direct interaction | [1][2] | |

| CB2 Receptor | Radioligand Binding | No direct interaction | [1][2] | |

| Fatty Acid Binding Protein 5 (FABP5) | Binding Assay | No interaction | [1][2] |

Table 3: Off-Target Activity

| Target | Assay Type | Ki (nM) or % Inhibition | Reference |

| Sigma-1 Receptor | Radioligand Binding | 3,371 | [3] |

| Sigma-2 Receptor | Radioligand Binding | 55.9 | [3] |

| Dopamine Transporter (DAT) | Radioligand Binding | Apparent interaction | |

| 5HT2A Receptor | Radioligand Binding | Apparent interaction |

Signaling Pathways and Mechanism of Action

Guineensine's primary mechanism of action is the inhibition of the putative endocannabinoid transporter, leading to an accumulation of endocannabinoids in the synaptic cleft. This elevated concentration of endocannabinoids, such as anandamide, results in enhanced activation of presynaptic CB1 receptors. Activation of these G-protein coupled receptors initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the suppression of neurotransmitter release.

Experimental Protocols

Anandamide Uptake Assay in U937 Cells

This protocol describes a competitive radioligand uptake assay to determine the inhibitory potency of a test compound, such as guineensine, on anandamide (AEA) uptake in human U937 monocytic cells.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

[³H]-Anandamide

-

Unlabeled anandamide

-

Test compound (e.g., guineensine)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Scintillation cocktail

-

96-well cell culture plates

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Culture U937 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

-

Cell Plating: Seed U937 cells into a 96-well plate at a density of 1 x 10⁶ cells/well.

-

Pre-incubation: Wash the cells once with serum-free medium. Pre-incubate the cells for 10 minutes at 37°C with varying concentrations of the test compound (e.g., guineensine) or vehicle (DMSO).

-

Uptake Initiation: Initiate anandamide uptake by adding [³H]-anandamide (final concentration ~100 nM) to each well.

-

Incubation: Incubate the plate for 5-15 minutes at 37°C. To determine non-specific uptake and passive diffusion, a parallel set of experiments should be conducted at 4°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS containing 1% (w/v) BSA.

-

Cell Lysis and Scintillation Counting: Lyse the cells with 0.5 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured at 4°C) from the total uptake. Determine the IC50 value of the test compound by non-linear regression analysis of the concentration-response curve.

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This protocol is a competitive binding assay to assess whether a test compound directly interacts with CB1 or CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

[³H]-CP55,940 (a high-affinity cannabinoid receptor agonist)

-

Unlabeled CP55,940 (for determining non-specific binding)

-

Test compound (e.g., guineensine)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

96-well filter plates (GF/C)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), [³H]-CP55,940 (at a concentration near its Kd, e.g., 1.5 nM), and the test compound at various concentrations.

-

Non-specific Binding: To determine non-specific binding, a set of wells should contain a saturating concentration of unlabeled CP55,940 (e.g., 10 µM).

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through a 96-well GF/C filter plate pre-soaked in 0.1% polyethyleneimine (PEI).

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound from the IC50 value using the Cheng-Prusoff equation.

In Vivo Cannabinoid Tetrad Test in Mice

This series of behavioral assays is used to assess the cannabimimetic activity of a compound in vivo. The tetrad consists of four characteristic effects: hypomotility, catalepsy, analgesia, and hypothermia.

Materials:

-

Male BALB/c mice

-

Test compound (e.g., guineensine)

-

Vehicle solution

-

CB1 receptor antagonist (e.g., rimonabant)

-

Open field arena

-

Catalepsy bar

-

Hot plate or tail-flick apparatus

-

Rectal thermometer

Procedure:

-

Compound Administration: Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) injection. For antagonist studies, administer the CB1 antagonist prior to the test compound.

-

Hypomotility (Spontaneous Activity): At a set time post-injection (e.g., 30 minutes), place the mouse in an open field arena and record its locomotor activity (e.g., line crossings, distance traveled) for a defined period (e.g., 5-10 minutes).

-

Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time the mouse remains immobile in this position.

-

Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).

-

Hypothermia: Measure the rectal temperature of the mouse using a digital thermometer at a specified time post-injection.

-

Data Analysis: Compare the results from the test compound-treated group to the vehicle-treated group for each of the four parameters. Statistical significance is typically determined using t-tests or ANOVA.

Experimental Workflow

The characterization of a novel endocannabinoid reuptake inhibitor like guineensine typically follows a logical progression from in vitro screening to in vivo validation.

Conclusion

Guineensine represents a significant discovery in the field of endocannabinoid research. Its potent and selective inhibition of endocannabinoid reuptake, coupled with its demonstrated in vivo cannabimimetic effects, establishes it as a valuable tool for elucidating the mechanisms of endocannabinoid transport. The polypharmacological profile of guineensine, including its interactions with other CNS targets, warrants further investigation to fully understand its spectrum of biological activities. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of guineensine and other endocannabinoid reuptake inhibitors.

References

- 1. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay of Endocannabinoid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Cannabimimetic Profile of Guineensine: An In-Vivo Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guineensine, a naturally occurring N-isobutylamide isolated from Piper nigrum (black pepper), has emerged as a compelling pharmacological agent with significant cannabimimetic properties. Extensive in-vivo research has demonstrated that guineensine elicits a characteristic tetrad of effects—catalepsy, hypothermia, locomotor depression, and analgesia—analogous to those induced by direct-acting cannabinoid receptor agonists. However, its mechanism of action is distinct, primarily functioning as a potent inhibitor of endocannabinoid uptake. This indirect agonism of the endocannabinoid system (ECS) presents a promising avenue for therapeutic development, potentially circumventing some of the adverse effects associated with direct CB1 receptor activation. This technical guide provides a comprehensive analysis of the in-vivo cannabimimetic effects of guineensine, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action: Indirect Cannabinoid Agonism

Guineensine's cannabimimetic effects are not a result of direct interaction with cannabinoid receptors. Studies have shown that it does not bind to CB1 or CB2 receptors.[1][2] Instead, its primary mechanism of action is the inhibition of the cellular uptake of the endocannabinoid anandamide (AEA), with a reported EC50 of 290 nM.[1][3] By blocking the reuptake of AEA, guineensine effectively increases the synaptic concentration of this endogenous cannabinoid, leading to enhanced activation of cannabinoid receptors, particularly the CB1 receptor, which is abundant in the central nervous system.[4] This indirect activation of CB1 receptors is responsible for the observed cannabimimetic effects.[1][2] Furthermore, guineensine has been shown to not significantly inhibit the primary endocannabinoid degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), highlighting the specificity of its action on the uptake mechanism.[1][3]

In-Vivo Cannabimimetic Effects: The Tetrad

Intraperitoneal administration of guineensine in BALB/c mice has been shown to dose-dependently induce the full tetrad of cannabimimetic effects.[1][2] These effects are summarized below and detailed in the subsequent data tables.

-

Catalepsy: A state of immobility and waxy flexibility, a hallmark of central CB1 receptor activation.

-

Hypothermia: A significant decrease in core body temperature.

-

Hypolocomotion: A reduction in spontaneous movement and exploratory behavior.

-

Analgesia: A decreased sensitivity to painful stimuli.

Crucially, the catalepsy and analgesia induced by guineensine can be blocked by the CB1 receptor antagonist rimonabant (SR141716A), providing strong evidence for the CB1 receptor-mediated nature of these effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vivo studies on guineensine.

Table 1: In-Vitro Activity of Guineensine

| Parameter | Value | Cell Line | Reference |

| AEA Cellular Uptake Inhibition (EC50) | 290 nM | U937 cells | [1][3] |

| FAAH Inhibition | Very weak | U937 cell homogenate | [5] |

| MAGL/ABHD Inhibition | No significant inhibition | Mouse brain & U937 cell homogenates | [2] |

| CB1 Receptor Binding | No direct interaction | [1][2] | |

| CB2 Receptor Binding | No direct interaction | [1][2] |

Table 2: In-Vivo Cannabimimetic Effects of Guineensine in BALB/c Mice

| Effect | Dose (i.p.) | Observation | Rimonabant Blockade | Reference |

| Catalepsy | 5 mg/kg | Strong induction | Yes | [1] |

| Hypothermia | 5 mg/kg | Significant decrease in body temperature | Partial | [3] |

| Hypolocomotion | 5 mg/kg | Significant reduction in movement | Partial | [3] |

| Analgesia (Hot Plate Test) | 5 mg/kg | Significant anti-nociceptive effect | Yes | [1] |

| Inflammatory Pain Inhibition | 2.5 mg/kg | 95.6 ± 3.1% inhibition | Not specified | [3][6] |

| Edema Formation Inhibition | 5 mg/kg | 50.0 ± 15.9% inhibition | Not specified | [3][6] |

| Acute Analgesia (Formalin Test) | 5.0 mg/kg | 66.1 ± 28.1% inhibition (Phase 1) | Not specified | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Animals

-

Species: Male BALB/c mice.[1]

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Drug Administration

-

Route: Intraperitoneal (i.p.) injection.[1]

-

Vehicle: Typically a mixture of ethanol, Tween 80, and saline.

-

Doses: Ranging from 2.5 mg/kg to 10 mg/kg for guineensine.[7] For antagonist studies, rimonabant (SR141716A) is administered prior to guineensine.[1]

Cannabinoid Tetrad Assessment

The tetrad of cannabimimetic effects is typically assessed 1 and 2 hours post-injection.[5]

-

Catalepsy: The bar test is used, where the mouse's forepaws are placed on a horizontal bar. The time the mouse remains in this position is recorded.

-

Hypothermia: Core body temperature is measured using a rectal thermometer.

-

Hypolocomotion: Spontaneous activity is measured in an open field arena, with parameters such as distance traveled and rearing frequency being recorded. Alternatively, the rotarod test can be used to assess motor coordination.[3]

-

Analgesia: The hot plate test is commonly used, where the latency to a nociceptive response (e.g., paw licking or jumping) on a heated surface is measured.

Anandamide (AEA) Cellular Uptake Assay

-

Cell Line: U937 human monocytic cells.[2]

-

Protocol:

-

Cells are incubated with [3H]-AEA (radiolabeled anandamide).

-

Guineensine or a vehicle control is added at various concentrations.

-

After a defined incubation period, the uptake of [3H]-AEA into the cells is stopped by rapid washing with ice-cold buffer.

-

The amount of radioactivity inside the cells is quantified using liquid scintillation counting.

-

The concentration of guineensine that inhibits 50% of the AEA uptake (EC50) is calculated.

-

Signaling Pathways and Experimental Workflows

Diagrams

Caption: Proposed mechanism of Guineensine's indirect cannabimimetic action.

Caption: General experimental workflow for in-vivo assessment of Guineensine.

Discussion and Future Directions

Guineensine represents a significant tool for probing the endocannabinoid system and a potential lead compound for the development of novel therapeutics. Its unique mechanism of action, selectively inhibiting endocannabinoid uptake without directly engaging cannabinoid receptors, offers a nuanced approach to modulating ECS activity. This could be particularly advantageous in conditions where a modest, physiologically-driven enhancement of endocannabinoid tone is desired, potentially mitigating the psychotropic and other adverse effects associated with high-efficacy, direct CB1 receptor agonists.

Future research should focus on a more detailed pharmacokinetic and pharmacodynamic profiling of guineensine to better understand its absorption, distribution, metabolism, and excretion, as well as the time course of its effects. Further investigation into its potential polypharmacology, as suggested by its partial CB1-independent effects on hypothermia and locomotion, is also warranted.[3] A screen of its activity on other central nervous system receptors and transporters has revealed potential interactions with the dopamine transporter (DAT), 5HT2A, and sigma receptors, which could contribute to its overall in-vivo profile.[6] Elucidating the contribution of these off-target effects will be crucial for its development as a therapeutic agent. Finally, exploring the therapeutic potential of guineensine in preclinical models of pain, anxiety, and other neurological disorders is a logical and promising next step.

Conclusion

Guineensine is a potent, naturally occurring inhibitor of endocannabinoid uptake that exhibits a clear cannabimimetic profile in vivo. Its ability to induce the classic tetrad of cannabinoid effects through an indirect mechanism of action makes it a valuable pharmacological tool and a promising candidate for further drug development. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists working to understand and harness the therapeutic potential of modulating the endocannabinoid system.

References

- 1. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Endocannabinoid Uptake Inhibitor from Black Pepper Exerts Pronounced Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Guineesine as a Monoamine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidase (MAO) inhibitors are a critical class of compounds in the management of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of Guineesine, an alkaloid found in plants of the Piper genus, and its potential as a monoamine oxidase inhibitor. While research on Guineesine is nascent, this document consolidates the currently available quantitative data on its inhibitory activity, places it in the context of related, more extensively studied compounds like piperine, and outlines the general experimental protocols utilized in this area of research. Furthermore, it visualizes the fundamental signaling pathway of MAO inhibition and a typical experimental workflow for screening potential inhibitors. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of Guineesine and related natural compounds.

Introduction to Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] There are two primary isoforms of MAO: MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] Inhibition of MAO-A is a well-established therapeutic strategy for depression and anxiety, while MAO-B inhibitors are primarily used in the treatment of Parkinson's disease.[1] The therapeutic effect of MAO inhibitors stems from their ability to increase the synaptic availability of monoamine neurotransmitters.

Natural products have long been a valuable source of novel therapeutic agents, and various plant-derived compounds have been investigated for their MAO inhibitory activity.[1] Alkaloids from the Piper species, such as piperine, have demonstrated significant potential in this regard. Guineesine, another alkaloid from this genus, has also been identified as a monoamine oxidase inhibitor, though it remains less extensively characterized.

Quantitative Data on MAO Inhibitory Activity

The available quantitative data on the monoamine oxidase inhibitory activity of Guineesine is limited. To provide a comprehensive overview, the following table includes the reported IC50 value for Guineesine against total MAO, alongside data for the related and more thoroughly researched compound, piperine, and a standard non-selective MAO inhibitor, iproniazid.

| Compound | Target | IC50 (μM) | Source(s) |

| Guineesine | Total MAO | 139.2 | [2] |

| Piperine | MAO-A | 20.9 | [3] |

| MAO-B | 7.0 | [3] | |

| Total MAO | 12.3 | [2] | |

| Iproniazid | Total MAO | 19.7 | [2] |

Note: A lower IC50 value indicates greater potency. The data for Guineesine currently available does not differentiate between MAO-A and MAO-B isoforms.

Experimental Protocols

While the specific experimental protocol used to determine the IC50 value of Guineesine is not detailed in the available literature, a general methodology for in vitro monoamine oxidase inhibition assays can be described. The following is a typical protocol based on commonly used methods for assessing MAO inhibitory activity of natural compounds.

In Vitro Monoamine Oxidase Inhibition Assay (General Protocol)

This protocol outlines the key steps in determining the inhibitory potential of a test compound against MAO-A and MAO-B.

1. Enzyme and Substrate Preparation:

-

Recombinant human MAO-A and MAO-B enzymes are used.

-

Kynuramine is a common non-selective substrate that is metabolized by both MAO-A and MAO-B to 4-hydroxyquinoline, a fluorescent product.

-

The enzyme and substrate are diluted to their optimal working concentrations in a suitable buffer, typically a potassium phosphate buffer (pH 7.4).

2. Inhibitor Preparation:

-

The test compound (e.g., Guineesine) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of dilutions of the stock solution are prepared to test a range of concentrations.

3. Assay Procedure:

-

The assay is typically performed in a 96-well microplate format.

-

A pre-incubation step involves adding the test compound dilutions to the wells containing the MAO enzyme and buffer. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

-

The enzymatic reaction is initiated by adding the kynuramine substrate to the wells.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

4. Detection and Data Analysis:

-

The reaction is stopped, often by the addition of a strong base (e.g., NaOH).

-

The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

5. Controls:

-

Positive Control: A known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) is used to confirm the validity of the assay.

-

Negative Control: A reaction containing the enzyme and substrate but no inhibitor is used to determine the maximum enzyme activity.

-

Blank: A reaction containing the substrate and buffer but no enzyme is used to account for any background fluorescence.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of MAO Inhibition

The following diagram illustrates the fundamental mechanism of action of a monoamine oxidase inhibitor.

Caption: Mechanism of MAO inhibition by Guineesine.

Experimental Workflow for Screening MAO Inhibitors

The following diagram outlines a typical workflow for the screening and characterization of potential monoamine oxidase inhibitors from natural sources.

References

Natural sources and biosynthesis of Guineesine

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Guineesine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guineesine is a bioactive N-isobutylamide alkaloid found predominantly in various species of the Piper genus, including the widely consumed black pepper (Piper nigrum) and long pepper (Piper longum).[1][2] While less abundant than its well-known counterpart, piperine, guineesine has garnered significant scientific interest for its distinct pharmacological activities, most notably its function as an inhibitor of endocannabinoid reuptake.[2][3] This technical guide provides a comprehensive overview of the natural sources of guineesine, presents quantitative data on its occurrence, details experimental protocols for its isolation and analysis, and elucidates its putative biosynthetic pathway. Visual diagrams are provided for key pathways and workflows to facilitate understanding.

Natural Sources of Guineesine

Guineesine was first isolated from Piper guineense, from which it derives its name.[1] It is a characteristic, though generally minor, constituent of the piperamide family in the Piperaceae. Its presence has been confirmed in numerous dietary and medicinal Piper species.[1] The concentration of guineesine can vary significantly depending on the species, cultivar, and growing conditions.[4][5]

Data Presentation: Quantitative Analysis of Guineesine

The following table summarizes the reported quantities of guineesine in various Piper species, providing a comparative look at its natural abundance.

| Piper Species | Plant Part | Guineesine Content | Notes | Reference |

| Piper nigrum | Fruits | 55.52 ± 2.15 mg PE/g extract | PE = Piperine Equivalents | [1] |

| Piper nigrum | Fruits | 42.53 mg/g extract | [5] | |

| Piper nigrum | Dry Fruits | 276.5–421.0 mg/100 g dry material | Costa Rican cultivar | [4] |

| Piper nigrum | Dry Fruits | 2.17 mg/100 g dry material | [4] | |

| Piper nigrum | Dry Fruits | 51 mg/100 g dry material | HPTLC analysis of methanolic extract | [4] |

| Piper nigrum | Dry Fruits | 48.9 mg/100 g dry material | HPLC analysis of methanolic extract | [4] |

| Piper guineense | Fruits | 11.58 ± 0.11 mg PE/g extract | PE = Piperine Equivalents | [1] |

| Piper longum | Fruits | 268.50 µg/mL extract | HPLC analysis | [6] |

Biosynthesis of Guineesine

While the complete enzymatic pathway for guineesine has not been fully elucidated, a putative pathway can be constructed based on the well-studied biosynthesis of the structurally similar and co-occurring compound, piperine.[7][8] The biosynthesis involves contributions from the phenylpropanoid pathway and amino acid metabolism.

The aromatic core, a 1,3-benzodioxole moiety attached to a polyunsaturated acyl chain, is believed to originate from the phenylpropanoid pathway. The key intermediate, feruperic acid, undergoes methylenedioxy bridge formation, catalyzed by a cytochrome P450 monooxygenase (CYP719A37), to form piperic acid.[8] This is followed by activation to piperoyl-CoA by a specific ligase.[9]

The final step is the condensation of the activated acyl donor (piperoyl-CoA) with an amine. For guineesine, this amine is isobutylamine, which is derived from the amino acid valine. This contrasts with piperine synthesis, which utilizes piperidine (derived from lysine).[7][10] The condensation is catalyzed by an acyltransferase, likely a piperamide synthase with specificity for isobutylamine.[9]

Mandatory Visualization: Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of guineesine.

Experimental Protocols

Isolation and Purification of Guineesine

The isolation of guineesine from Piper species involves solvent extraction followed by chromatographic purification. Due to its relatively low abundance compared to piperine, multi-step purification is often necessary.[1][4]

Protocol 1: Accelerated Solvent Extraction (ASE) and HPLC Purification [4] This method is suitable for obtaining high-purity guineesine for analytical and biological studies.

-

Sample Preparation : Dry fruits of Piper nigrum are ground into a fine powder.

-

Extraction : The powdered material is extracted using an Accelerated Solvent Extractor (ASE) with ethyl acetate as the solvent. The extraction is performed at room temperature.

-

Washing : The resulting extract is washed with water to remove polar impurities, and the organic solvent is evaporated under vacuum to yield a piperamide-rich extract.

-

Initial Piperine Removal : To reduce the high concentration of piperine, the extract is dissolved in cold ethyl ether. The solution is concentrated and cooled, causing piperine to precipitate. The solid piperine is removed by vacuum filtration. The filtrate, enriched with other piperamides including guineesine, is collected.

-

Preparative HPLC : The filtrate is subjected to preparative HPLC for further separation.

-

Column : A suitable reversed-phase column (e.g., C18).

-

Mobile Phase : A gradient of water and acetonitrile, often with a formic acid modifier (e.g., 0.1% formic acid).

-

Detection : UV detection at an appropriate wavelength (e.g., 254 nm or 340 nm).

-

-

Semi-Preparative HPLC : Fractions containing guineesine from the preparative step are pooled, concentrated, and further purified using semi-preparative HPLC with a similar mobile phase system to achieve high purity (>95%).

-

Verification : The purity and identity of the isolated guineesine are confirmed using HRMS and NMR spectroscopy.

Protocol 2: Soxhlet Extraction and Column Chromatography [1] This is a classical and widely used method for the extraction of alkaloids.

-

Sample Preparation : Dried and powdered fruits of Piper guineense are used.

-

Soxhlet Extraction : The powder is sequentially extracted in a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, followed by chloroform, and then methanol. Guineesine is typically found in the petroleum ether and chloroform fractions.

-

Fractionation : The chloroform extract is concentrated under reduced pressure.

-

Silica Gel Column Chromatography : The concentrated extract is loaded onto a silica gel column. Elution is performed using a solvent gradient, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Thin-Layer Chromatography (TLC) : Fractions are collected and monitored by TLC to identify those containing guineesine.

-

Further Purification : Guineesine-containing fractions are combined and may be subjected to further purification using a Sephadex LH-20 column or preparative HPLC as described in Protocol 1.

Mandatory Visualization: Experimental Workflow

Caption: General workflow for guineesine isolation and analysis.

Characterization and Quantification

Analytical techniques such as HPLC, UPLC, and HPTLC are essential for the quantification of guineesine, while NMR and mass spectrometry are used for its structural confirmation.[4][11]

Protocol 3: UPLC-DAD Quantitative Analysis [4]

-

Standard Preparation : Prepare a stock solution of purified guineesine of known concentration. Create a series of calibration standards by serial dilution. If a pure standard is unavailable, quantification can be performed relative to a piperine standard, though this is less accurate.[1]

-

Sample Preparation : Prepare extracts as described in the isolation protocols. Dilute the extract to a suitable concentration that falls within the range of the calibration curve. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions :

-

System : UPLC system with a Diode Array Detector (DAD).

-

Column : Reversed-phase column (e.g., C18, 1.7 µm particle size).

-

Mobile Phase : Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate : ~0.3-0.5 mL/min.

-

Detection : Monitor at the UV absorbance maximum of guineesine (~343 nm).

-

-

Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of guineesine in the sample by interpolating its peak area on the curve.

Data Presentation: Spectroscopic Data for Guineesine

The following table provides key data for the structural identification of guineesine.

| Technique | Data | Reference |

| Formula | C₂₄H₃₃NO₃ | [2] |

| Molar Mass | 383.532 g·mol⁻¹ | [2] |

| ¹H-NMR (CDCl₃) | δ 0.92 (d, isobutyl methyls), δ 3.16 (t, C-N methylene) | [4] |

| ¹³C-NMR (CDCl₃) | δ 20.1 (isobutyl methyls), δ 47.0 (C-N carbon) | [4] |

| LC-MS ([M+H]⁺) | m/z 384.253 | [12] |

| LC-MS ([M+Na]⁺) | m/z 406.235 | [12] |

Signaling Pathway: Mechanism of Action

Guineesine's most prominent biological activity is the inhibition of the cellular reuptake of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[2] By blocking the endocannabinoid transporters (e.g., EMT), guineesine increases the concentration and duration of action of these neurotransmitters in the synaptic cleft. This leads to enhanced activation of cannabinoid receptors (CB1 and CB2), producing a range of cannabimimetic effects, including anti-inflammatory and analgesic responses.[2][3]

Mandatory Visualization: Endocannabinoid Signaling

Caption: Guineesine inhibits endocannabinoid reuptake.

References

- 1. mdpi.com [mdpi.com]

- 2. Guineesine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Insights into the Phytochemical and Multifunctional Biological Profile of Spices from the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Variations in the Piperine content in three varieties of Pepper and mapping its anti-inflammatory potential by molecular docking [nrfhh.com]

- 7. The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Guineesine | C24H33NO3 | CID 6442405 - PubChem [pubchem.ncbi.nlm.nih.gov]

Guineesine: A Comprehensive Technical Guide on its Chemical Structure and Properties for Researchers and Drug Development Professionals

Abstract

Guineesine is a naturally occurring N-isobutylamide found in various species of the Piper genus, notably black pepper (Piper nigrum) and long pepper (Piper longum). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of guineesine. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound. This document includes detailed experimental protocols for its extraction, synthesis, and biological evaluation, as well as a summary of its known mechanisms of action, particularly its role as an endocannabinoid reuptake inhibitor and a monoamine oxidase inhibitor. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

Guineesine, with the IUPAC name (2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide, is classified as a benzodioxole and an alkaloid.[1][2] Its structure is characterized by a 1,3-benzodioxole moiety linked to a tridecatrienamide chain with an N-isobutyl substituent.[1] The stereochemistry of the double bonds is crucial for its activity and is specified as (2E,4E,12E).[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₃NO₃ | [1] |

| Molecular Weight | 383.53 g/mol | [1] |

| IUPAC Name | (2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide | [1] |

| CAS Number | 55038-30-7 | [3] |

| Appearance | Not widely reported, likely a crystalline solid or oil | - |

| Solubility | Practically insoluble in water; Soluble in organic solvents | [2] |

| logP (predicted) | 6.14 - 6.38 | [2] |

| pKa (predicted) | Strongest Acidic: 16.35; Strongest Basic: 2.25 | [2] |

| Melting Point | Not experimentally determined in available literature | - |

| Boiling Point | Not experimentally determined in available literature | - |

Spectral Data

The structural elucidation of guineesine has been supported by various spectroscopic techniques. A summary of available spectral data is provided below.

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Chemical shift data is available in select databases.[5] A full, assigned spectrum with detailed interpretation is not consistently reported across the literature.

-

-

Infrared (IR) Spectroscopy: IR spectra have been used for the characterization of guineesine, though detailed peak assignments are not extensively published.[6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of guineesine in solution would be expected to show absorptions characteristic of its conjugated diene and benzodioxole chromophores. However, specific λmax values are not consistently reported.

Biological Activities and Pharmacological Properties

Guineesine exhibits a range of biological activities, with its effects on the endocannabinoid and monoamine oxidase systems being the most extensively studied.

Endocannabinoid System Modulation

Guineesine is a potent inhibitor of the cellular reuptake of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[7] This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling through cannabinoid receptors, primarily CB1.[7] This mechanism is believed to underlie many of the observed pharmacological effects of guineesine, including its analgesic and anti-inflammatory properties.[3]

Monoamine Oxidase Inhibition

Guineesine has been identified as a monoamine oxidase (MAO) inhibitor.[7] It demonstrates inhibitory activity against both MAO-A and MAO-B, which are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.

Anti-inflammatory and Analgesic Effects

Consistent with its modulation of the endocannabinoid system, guineesine has demonstrated significant anti-inflammatory and analgesic effects in preclinical models.[3] These effects are, at least in part, mediated by the CB1 receptor.[7]

Other Biological Activities

-

Insecticidal Activity: Guineesine, along with other piperamides, contributes to the insecticidal properties of pepper extracts.

-

Anticancer Potential: Some studies suggest that extracts containing guineesine may possess cytotoxic activity against certain cancer cell lines, although this is an area of ongoing research.

Quantitative Biological Activity Data

A summary of the reported in vitro potencies of guineesine is presented in Table 2.

| Target/Assay | Potency (IC₅₀/EC₅₀) | Source |

| Anandamide (AEA) Cellular Reuptake Inhibition | EC₅₀ = 290 nM | [7] |

| 2-Arachidonoylglycerol (2-AG) Cellular Reuptake Inhibition | Active, specific EC₅₀ not detailed | [7] |

| Monoamine Oxidase (MAO) Inhibition (in vitro) | IC₅₀ = 139.2 μM | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of guineesine, compiled from various literature sources.

Extraction and Isolation of Guineesine from Piper species

The following protocol is a generalized procedure for the extraction and isolation of guineesine from the fruits of Piper nigrum or Piper longum.

Caption: Workflow for the extraction and isolation of guineesine.

Protocol:

-

Preparation of Plant Material: The fruits of Piper species are dried and finely powdered.

-

Extraction: The powdered material is subjected to Soxhlet extraction using a non-polar solvent such as petroleum ether or chloroform. Alternatively, maceration with methanol or ethyl acetate can be employed.[6]

-

Filtration and Concentration: The extract is filtered to remove the plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing guineesine.

-

Preparative HPLC: Fractions enriched with guineesine are further purified using preparative High-Performance Liquid Chromatography (HPLC).[6]

-

Final Purification: For obtaining analytically pure guineesine, a final purification step using a Sephadex column may be employed.[6]

Total Synthesis of Guineesine

The total synthesis of guineesine has been accomplished, providing a means to obtain the pure compound for research purposes without reliance on natural sources. A generalized synthetic scheme is presented below.

Caption: Simplified overview of a synthetic route to guineesine.

A detailed, step-by-step synthetic protocol is complex and beyond the scope of this summary, but generally involves the construction of the fatty acid backbone and subsequent amidation. Key steps often include Wittig or Horner-Wadsworth-Emmons reactions to create the trans double bonds and standard amide coupling procedures.

Biological Assay Protocols

This protocol describes a cell-based assay to measure the inhibition of anandamide (AEA) uptake.

Caption: Workflow for the endocannabinoid uptake inhibition assay.

Protocol:

-

Cell Culture: Human U937 or HMC-1 cells are cultured under standard conditions.

-

Assay Preparation: Cells are harvested, washed, and resuspended in a suitable assay buffer.

-

Compound Incubation: The cell suspension is pre-incubated with varying concentrations of guineesine or a vehicle control for a specified time.

-

Substrate Addition: The uptake reaction is initiated by the addition of radiolabeled anandamide (e.g., [³H]-AEA) at a low nanomolar concentration.

-

Uptake Period: The cells are incubated at 37°C for a short period (e.g., 15 minutes) to allow for substrate uptake.

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.

-

Measurement: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of guineesine is calculated relative to the vehicle control, and the EC₅₀ value is determined by non-linear regression analysis.

This protocol outlines a fluorometric assay to determine the MAO inhibitory activity of guineesine.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B and a suitable substrate (e.g., kynuramine) are prepared in an appropriate assay buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of guineesine or a control inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).

-

Reaction Initiation: The reaction is started by the addition of the substrate.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, often by the addition of a strong base.

-

Fluorometric Detection: The product of the enzymatic reaction (or a subsequent reaction product) is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of MAO inhibition is calculated for each guineesine concentration, and the IC₅₀ value is determined.

Signaling Pathways

The primary signaling pathway modulated by guineesine involves the enhancement of endocannabinoid signaling through the inhibition of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) reuptake.

Caption: Endocannabinoid signaling pathway modulated by guineesine.

As depicted, guineesine blocks the reuptake of anandamide into the postsynaptic neuron, leading to its accumulation in the synaptic cleft. This results in enhanced activation of presynaptic CB1 receptors, which in turn inhibits calcium influx and reduces the release of other neurotransmitters, leading to various physiological effects such as analgesia and anti-inflammation.

Conclusion

Guineesine is a promising natural product with well-defined activity on the endocannabinoid and monoamine oxidase systems. Its chemical structure and properties make it an interesting lead compound for the development of novel therapeutics for a range of conditions, including pain, inflammation, and potentially neurological disorders. This guide provides a foundational resource for researchers to further explore the pharmacological potential of guineesine, offering standardized protocols and a summary of the current state of knowledge. Further research is warranted to fully elucidate its therapeutic applications and to obtain a more complete profile of its physicochemical and spectral properties.

References

- 1. Guineensine: Isolation, Synthesis, and Biological Activity [mdpi.com]

- 2. IR-UV double resonance spectroscopy of guanine-H2O clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]

- 4. Assay of Endocannabinoid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Assay of Endocannabinoid Uptake | Springer Nature Experiments [experiments.springernature.com]

- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

Guineensine's Role in the Endocannabinoid System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Guineensine, an N-isobutylamide found in plants of the Piper genus, notably black pepper (Piper nigrum), has emerged as a significant modulator of the endocannabinoid system (ECS). This document provides a comprehensive technical overview of guineensine's mechanism of action, focusing on its potent inhibition of endocannabinoid uptake, its weak interaction with fatty acid amide hydrolase (FAAH), and its activity as a TRPV1 receptor agonist. This guide synthesizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding of guineensine's therapeutic potential.

Introduction to Guineensine and the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a plethora of physiological processes. Its primary components include endogenous cannabinoids (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), the cannabinoid receptors CB1 and CB2, and the enzymes responsible for endocannabinoid synthesis and degradation. Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of AEA.

Guineensine has garnered scientific interest due to its ability to indirectly activate cannabinoid receptors by increasing the endogenous levels of endocannabinoids. This is primarily achieved through the inhibition of the cellular uptake of AEA and 2-AG, thereby prolonging their signaling effects.[1][2] This mechanism of action distinguishes guineensine from direct cannabinoid receptor agonists and presents a novel avenue for therapeutic intervention in various pathological conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding guineensine's interaction with components of the endocannabinoid system.

Table 1: Guineensine Activity on Endocannabinoid Uptake and Metabolism

| Parameter | Target | Value | Cell Line/System | Reference |

| EC50 | Anandamide (AEA) Uptake Inhibition | 290 nM | U937 cells | [2] |

| EC50 | Anandamide (AEA) Uptake Inhibition | 365 nM (95% CI = 230–581 nM) | U937 cells | [3] |

| EC50 | Anandamide (AEA) Uptake Inhibition | 617 nM (95% CI = 451–844 nM) | HMC-1 cells (FAAH-deficient) | [3] |

| IC50 | Fatty Acid Amide Hydrolase (FAAH) Inhibition | 46.8 µM (95% CI = 33.9-60.3 µM) | U937 cell homogenate | [3][4] |

| Ki | CB1 Receptor Binding | > 10 µM | Not specified | [5] |

| Ki | CB2 Receptor Binding | 38.3 µM | hCB2 receptors | [5] |

Table 2: Guineensine and Related Compounds' Activity on TRPV1

| Compound | Parameter | Value | System | Reference |

| Guineensine | TRPV1 Activation | Agonist | HEK cells expressing TRPV1 | [1] |

| Piperine | EC50 (TRPV1 Activation) | 33.3 µM | Xenopus laevis oocytes expressing TRPV1 | [4] |

| Piperine | EC50 (TRPV1 Activation) | 37.9 µM | Human TRPV1 | [5] |

| Black Pepper Components | EC50 (TRPV1 Activation) | 0.6 - 128 µM | HEK cells expressing TRPV1 | [1] |

Note: A specific EC50 value for guineensine's activation of TRPV1 is not consistently reported in the reviewed literature; however, its agonistic activity is confirmed. The provided range for black pepper components includes various related N-isobutylamides.

Signaling Pathways and Mechanisms of Action

Guineensine's primary role in the endocannabinoid system is the inhibition of endocannabinoid reuptake, which leads to an accumulation of anandamide (AEA) in the synaptic cleft. This elevated AEA level results in enhanced activation of cannabinoid receptors, particularly CB1 receptors, producing cannabimimetic effects.

References

- 1. Transient receptor potential vanilloid-1 participates in the inhibitory effect of ginsenoside Rg1 on capsaicin-induced interleukin-8 and prostaglandin E2 production in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Discovery and history of Guineesine isolation

An In-depth Technical Guide to the Discovery, Isolation, and History of Guineesine

Introduction

Guineesine is a naturally occurring N-isobutylamide, an alkaloid found in various species of the Piper genus. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including its role as an endocannabinoid uptake inhibitor and a monoamine oxidase inhibitor (MAOI). This technical guide provides a comprehensive overview of the history of its discovery, detailed protocols for its isolation from natural sources, quantitative data on its bioactivity, and an exploration of its mechanisms of action through key signaling pathways.

Discovery and History

Guineesine, chemically known as (2E, 4E, 12E)-13-(benzo[d][1][2]dioxol-5-yl)-N-isobutyltrideca-2,4,12-trienamide, was first isolated in 1974 by Okogun and Ekong.[1][3] They successfully extracted the compound from the dried fruits of Piper guineense, a West African species of pepper, from which the compound derives its name.[1][3] The complete chemical structure was later elucidated by Okwute et al.[1] While originally found in P. guineense, guineesine has since been identified in other dietary pepper species, including black pepper (Piper nigrum) and long pepper (Piper longum).[1][3]

Isolation Methodologies

The isolation of guineesine from Piper species involves various extraction and chromatographic techniques. Due to its lipophilic nature, organic solvents are required for efficient extraction. The yield of pure guineesine is often low, necessitating multi-step purification processes.[1]

Experimental Protocols

Protocol 1: Classical Soxhlet Extraction (Based on Okogun et al., 1974)

This method represents the original protocol used for the first isolation of guineesine.

-

Preparation of Plant Material : Dried fruits of Piper guineense are finely powdered to increase the surface area for solvent extraction.

-

Soxhlet Extraction :

-

A known quantity of the powdered plant material (e.g., 100 g) is placed into a cellulose extraction thimble.

-

The thimble is placed in a Soxhlet extractor fitted with a round-bottom flask and a condenser.[4][5]

-

Sequential extraction is performed with solvents of increasing polarity. The original work used petroleum ether, followed by chloroform, and then methanol.[1]

-

Each extraction is run for 16-24 hours, or until the solvent in the siphon arm runs clear, indicating a complete extraction cycle (typically 4-6 cycles per hour).[5]

-

-

Solvent Evaporation : The petroleum ether and chloroform fractions, which contain guineesine, are collected separately. The solvent is removed under reduced pressure using a rotary evaporator to yield crude extracts.[1]

-

Purification : The crude extracts are then subjected to further purification steps, such as column chromatography on silica gel or Sephadex, to isolate pure guineesine.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE) followed by Preparative HPLC

This modern approach enhances extraction efficiency and provides high-purity isolation.

-

Preparation of Plant Material : Dried and powdered fruits of Piper nigrum or other guineesine-containing species are used.

-

Ultrasonic Extraction :

-

The plant powder is suspended in a suitable solvent, such as n-hexane or ethyl acetate, in a flask.[1]

-

The flask is placed in an ultrasonic water bath and sonicated for a specified period (e.g., 30-60 minutes) at a controlled temperature. Ultrasound disrupts the plant cell walls, facilitating solvent penetration and extraction of bioactive compounds.

-

-

Filtration and Concentration : The mixture is filtered to remove solid plant material. The resulting filtrate is then concentrated under vacuum to yield a crude extract.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

System : A preparative HPLC system equipped with a high-capacity column (e.g., C18, 250 mm x 10 mm, 5 µm) is used.[6]

-

Sample Preparation : The crude extract is dissolved in a minimal amount of the mobile phase and filtered through a 0.45 µm syringe filter.

-

Mobile Phase : An isocratic or gradient system of methanol and water, or acetonitrile and water, is typically employed. For example, an isocratic elution with methanol-water (70:30, v/v) can be effective.[6][7]

-

Purification : The sample is injected onto the column, and fractions are collected based on the retention time of guineesine, monitored by a UV detector.

-

Final Step : Fractions containing pure guineesine are pooled, and the solvent is evaporated to yield the final product.[8]

-

Data Presentation

Quantitative Yields of Guineesine Isolation

The yield of guineesine varies significantly depending on the plant source and the isolation method employed.

| Plant Source | Extraction Method | Yield | Reference |

| P. nigrum | Acetone extraction, silica gel column, TLC | 12.8% of crude extract | [1] |

| P. nigrum | Chloroform extract, prep-HPLC, Sephadex | 11.7 mg from 341.5 mg chloroform extract | [1] |

| P. guineense | Ultrasound-assisted (n-hexane) | 11.58 ± 0.11 mg (piperine equiv./g extract) | [1] |

| P. nigrum | Ultrasound-assisted (n-hexane) | 55.52 ± 2.15 mg (piperine equiv./g extract) | [1] |

| P. nigrum | Accelerated Solvent Extraction (ethyl acetate) | 209.7 mg / 100 g dry sample | [1] |

Quantitative Bioactivity of Guineesine

Guineesine exhibits potent biological effects at various molecular targets.

| Activity | Metric | Value | Reference |

| Endocannabinoid (Anandamide) Uptake Inhibition | EC₅₀ | 290 nM | [3][9] |

| Monoamine Oxidase (MAO) Inhibition | IC₅₀ | 139.2 µM | [3] |

| Anti-inflammatory Effect (in vivo, mice) | % Inhibition (Inflammatory Pain, 2.5 mg/kg) | 95.6 ± 3.1% | [10] |

| Anti-inflammatory Effect (in vivo, mice) | % Inhibition (Edema Formation, 5 mg/kg) | 50.0 ± 15.9% | [10] |

| Analgesic Effect (in vivo, mice) | % Inhibition (5.0 mg/kg) | 66.1 ± 28.1% | [10] |

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Generalized workflow for the isolation and purification of Guineesine.

Signaling Pathways

Caption: Guineesine inhibits endocannabinoid reuptake, enhancing CB1 signaling.

Caption: Guineesine acts as a Monoamine Oxidase Inhibitor (MAOI).

Conclusion

Since its discovery in 1974, guineesine has emerged as a significant natural product with compelling pharmacological properties. Its isolation, though yielding small quantities, is achievable through a combination of classical and modern extraction and chromatographic techniques. The compound's ability to potently inhibit endocannabinoid reuptake and monoamine oxidase provides a strong basis for its observed anti-inflammatory, analgesic, and potential neuroprotective effects.[3][9][10] The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who wish to further investigate the therapeutic potential of this fascinating alkaloid.

References

- 1. mdpi.com [mdpi.com]

- 2. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guineesine - Wikipedia [en.wikipedia.org]

- 4. swrcb.ca.gov [swrcb.ca.gov]

- 5. epa.gov [epa.gov]

- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Endocannabinoid Uptake Inhibitor from Black Pepper Exerts Pronounced Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of Piper Alkamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted biological activities of alkamides derived from Piper species, a plant genus renowned for its rich history in traditional medicine and culinary applications.[1][2] Alkamides, a class of bioactive compounds, are increasingly recognized for their significant pharmacological potential, including cytotoxic, anti-inflammatory, immunomodulatory, insecticidal, and antimicrobial properties.[1][3][4] This document provides a comprehensive overview of the current scientific understanding of these compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to support ongoing research and drug discovery efforts.